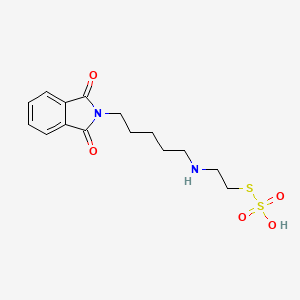

2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate

Description

2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate (CAS: 31792-45-7) is a sulfur-containing organic compound characterized by a phthalimide-substituted pentylamine group linked to an ethanethiol backbone, esterified with hydrogen sulfate. Its molecular formula is C₁₅H₂₁N₂O₅S₂, with a molecular weight of 385.46 g/mol (calculated from structural data). This compound is primarily used in synthetic organic chemistry and may serve as a precursor for pharmaceuticals or functional materials due to its reactive thiol and sulfate groups .

Properties

CAS No. |

31792-45-7 |

|---|---|

Molecular Formula |

C15H20N2O5S2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole |

InChI |

InChI=1S/C15H20N2O5S2/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-5-1-4-8-16-9-11-23-24(20,21)22/h2-3,6-7,16H,1,4-5,8-11H2,(H,20,21,22) |

InChI Key |

KWWFIYOMVNMCJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCNCCSS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole typically involves the condensation of phthalic anhydride with primary amines. This process can be facilitated by various synthetic methods, including the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . The overall transformation involves the formation of new carbon-carbon and carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Chemical Reactions Analysis

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various multifunctionalized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations :

Reactivity Differences :

- The phthalimide group in the target compound may stabilize intermediates via resonance, reducing unwanted side reactions compared to the adamantyl derivative, which is prone to steric hindrance .

- The chloropyridyloxy group () enables nucleophilic aromatic substitution, a pathway absent in the phthalimide analog.

Physicochemical Properties

Insights :

- The sulfate group enhances aqueous solubility across all analogs, but the phthalimide and adamantyl groups reduce it compared to linear alkyl chains ().

Biological Activity

Overview of 2-(5-Phthalimidopentylamino)ethanethiol Hydrogen Sulfate

This compound is a compound that may exhibit various biological activities due to its structural components. The presence of the phthalimide group and the thiol functional group suggests potential interactions with biological systems, particularly in enzyme inhibition, receptor binding, and redox reactions.

Chemical Structure

The chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₄S

- Molecular Weight : 302.35 g/mol

Biological Activity

The biological activity of compounds like this compound can be categorized into several areas:

- Antioxidant Activity : Thiol compounds often display significant antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The presence of nitrogen and sulfur in the compound may allow it to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The phthalimide moiety may facilitate binding to specific receptors, influencing signaling pathways.

Antioxidant Activity

Research has shown that thiols can scavenge free radicals effectively. For instance, studies have indicated that compounds with similar structures exhibit improved antioxidant capacity compared to their counterparts lacking thiol groups.

Enzyme Inhibition Studies

In enzyme assays, compounds featuring thiol groups have been demonstrated to inhibit various enzymes such as:

- Cyclooxygenase (COX) : Inhibition studies suggest potential anti-inflammatory properties.

- Acetylcholinesterase (AChE) : Compounds resembling this compound have shown promise in treating neurodegenerative diseases by inhibiting AChE.

Case Studies

-

Case Study on Antioxidant Effects :

- A study evaluated the antioxidant effects of thiol-containing compounds in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with similar thiols.

-

Case Study on Enzyme Interaction :

- Another study focused on enzyme inhibition where a compound with a similar structure was tested against COX enzymes. The results showed a dose-dependent inhibition, suggesting therapeutic potential in inflammatory conditions.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | [Study 1] |

| COX Inhibition | Competitive inhibition | [Study 2] |

| AChE Inhibition | Non-competitive inhibition | [Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.